N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, phenylsulfonyl, and methylsulfonyl groups would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The oxadiazole ring, phenylsulfonyl, and methylsulfonyl groups could all potentially participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure.Scientific Research Applications
Anticancer Evaluation
A series of N-substituted derivatives were designed, synthesized, and evaluated for their anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. Some compounds exhibited moderate to excellent anticancer activities, highlighting their potential as therapeutic agents against various cancer types (Ravinaik et al., 2021).
Antimicrobial and Antitubercular Activities
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. In particular, one compound demonstrated superior efficacy in reducing disease severity in both greenhouse and field conditions, surpassing commercial agents (Shi et al., 2015). Additionally, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing sulfonamide moieties were synthesized and found to possess significant antibacterial and antifungal activities, offering a new avenue for antimicrobial agent development (Darwish et al., 2014).
Pharmacological Potential
The pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives explored their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive study revealed that certain compounds exhibit binding and moderate inhibitory effects across various assays, indicating their potential as multifunctional therapeutic agents (Faheem, 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-27(23,24)15-10-6-5-9-14(15)17-20-21-18(25-17)19-16(22)11-12-26-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHZRNMGHZDGPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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